5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile
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Description
“5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . This compound is likely to be a derivative of imidazole, another five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide was achieved from 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride compounds .
Molecular Structure Analysis
The molecular structure of “5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” is likely to be similar to that of other pyrazole derivatives. Pyrazole is a five-membered heterocyclic moiety that contains two nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” are not available, it’s worth noting that pyrazole derivatives are known to undergo a variety of chemical reactions. For example, acylation of the amino group of oxadiazoles with some acid chlorides yielded acylated compounds .
Scientific Research Applications
Antiviral Applications
- Synthesis for Antiviral Evaluation : A study by Shamroukh et al. (2007) discusses the use of a related compound, 6‐Amino‐3‐methyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile, as a precursor for novel pyrazolopyranopyrimidine derivatives. Some of these derivatives were tested for antiviral activity against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).
Structural Analysis and Synthesis
- Molecular Structure Analysis : Al‐Azmi and Shalaby (2018) conducted a study on a structurally similar compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile. They described a green, fast, and straightforward synthesis procedure and confirmed its structure through various spectroscopic studies (Al‐Azmi & Shalaby, 2018).
Antimicrobial Applications
- Schiff Bases and Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using a compound related to 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile, which displayed significant in vitro antimicrobial activity (Puthran et al., 2019).
Crystallography and Molecular Conformations
- X-ray Studies for Molecular Conformations : Sharma et al. (2015) conducted X-ray studies on carbonitrile compounds with structures related to the chemical . They analyzed the crystal structures and noted significant deviations from planarity in the pyran rings, contributing to a better understanding of such molecules (Sharma et al., 2015).
Synthesis of Novel Compounds for Biological Applications
- Synthesis of Bioactive Heterocycles : A study by El-ziaty et al. (2018) utilized a derivative of 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile as a building block for synthesizing various heterocycles with potential biological applications. These derivatives showed promising antimicrobial properties (El-ziaty et al., 2018).
Electronic Properties and Interaction Studies
- Electronic Properties and Fullerene Interaction : A 2022 study explored the electronic properties of a fluoropyrazolecarbonitrile derivative and its interaction with fullerene molecules, highlighting the potential for new applications in material science (2022 Study).
Green Chemistry and Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis for Pharmacological Activities : Karati et al. (2022) developed a sustainable microwave-assisted scheme for synthesizing novel Schiff base compounds with potential pharmacological activities, demonstrating a green chemistry approach (Karati et al., 2022).
properties
IUPAC Name |
5-amino-1-(3-nitrophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-2-1-3-9(4-8)15(16)17/h1-4,6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGBQLWPFNYZGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495909 |
Source
|
Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile | |
CAS RN |
65973-70-8 |
Source
|
Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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